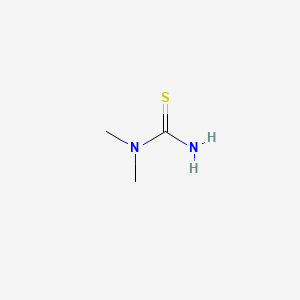

N,N-Dimethylthiourea

Description

The exact mass of the compound N,N-Dimethylthiourea is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 67246. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N,N-Dimethylthiourea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N-Dimethylthiourea including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,1-dimethylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8N2S/c1-5(2)3(4)6/h1-2H3,(H2,4,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQGWBPQBZHMUFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80220007 | |

| Record name | 1,1-Dimethyl-2-thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80220007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6972-05-0 | |

| Record name | N,N-Dimethylthiourea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6972-05-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethyl-2-thiourea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006972050 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Dimethylthiourea | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67246 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,1-Dimethyl-2-thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80220007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1-dimethyl-2-thiourea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.459 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,1-DIMETHYL-2-THIOUREA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E9F6NSU1N5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to N,N'-Dimethylthiourea: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of N,N'-Dimethylthiourea (DMTU), a versatile organosulfur compound pivotal in diverse scientific fields. We will delve into its fundamental properties, synthesis, and multifaceted applications, offering insights grounded in established research for professionals in chemistry, biology, and drug development.

Core Identity and Physicochemical Properties

N,N'-Dimethylthiourea, systematically named 1,3-dimethylthiourea, is the symmetrically substituted isomer and the most common form referenced in scientific literature. It is crucial to distinguish it from its asymmetrical isomer, N,N-Dimethylthiourea (CAS Number: 6972-05-0). This guide will focus on the symmetrical N,N'-Dimethylthiourea.

The compound's utility is underpinned by its specific chemical and physical characteristics, which are summarized in the table below.

| Property | Value | References |

| Molecular Formula | C₃H₈N₂S | [3][4][5] |

| Molecular Weight | 104.17 - 104.18 g/mol | [3][4] |

| Appearance | White to off-white crystals or crystalline powder | [2][6] |

| Melting Point | 60-64 °C | [2][7][8] |

| Boiling Point | 155 °C at 1 hPa (0.75 mmHg) | [7][8][9] |

| Solubility | 1000 g/L in water (experimental) | [2][8] |

| log Pow | -0.2 | [3][4] |

| Bulk Density | ~600 kg/m ³ | [2][8] |

| pKa | 14.98 (estimate) | [8] |

Synthesis and Mechanism of Action

Synthesis Pathway

The synthesis of N,N'-Dimethylthiourea is a straightforward and efficient process, typically achieved via the reaction of an alkyl isothiocyanate with a primary amine. This nucleophilic addition reaction is a general method for preparing various substituted thioureas.[10] The specific reaction for DMTU involves methyl isothiocyanate and methylamine.

The causality for this experimental choice lies in the high reactivity of the electrophilic carbon atom in the isothiocyanate group towards the nucleophilic amine. The reaction is often carried out in a suitable solvent like ethanol and proceeds readily.

Caption: Synthesis of N,N'-Dimethylthiourea.

Core Mechanism: Reactive Oxygen Species (ROS) Scavenging

DMTU's primary and most studied application is as a potent scavenger of reactive oxygen species (ROS).[11] It is particularly effective against the highly damaging hydroxyl radical (•OH) and can also neutralize hydrogen peroxide (H₂O₂).[6][12]

This antioxidant capability is central to its protective effects in biological systems. By reducing the accumulation of excess ROS, DMTU mitigates oxidative stress, a key factor in cellular damage, inflammation, and apoptosis.[12] Furthermore, studies have shown that DMTU can inhibit damage caused by peroxynitrite, indicating a broader spectrum of antioxidant activity beyond just hydroxyl radical scavenging.[13]

Caption: DMTU's role in mitigating cellular oxidative stress.

Key Applications in Research and Industry

Antioxidant in Biological Research

The ability of DMTU to scavenge ROS makes it an invaluable tool in life sciences. It is widely used in in vitro and in vivo studies to probe the mechanisms of oxidative stress in various pathological conditions.

-

Cellular Protection: DMTU has been shown to protect isolated cardiac myocytes from hypoxic injury, demonstrating its cytoprotective effects.[14]

-

Agricultural Science: In agricultural research, DMTU is used to study the role of ROS signaling in plant physiology. For instance, it has been employed to investigate how scavenging endogenous H₂O₂ affects seed germination and radicle elongation in maize.[12][15][16]

Corrosion Inhibition

Thiourea and its derivatives are effective corrosion inhibitors for various metals, including aluminum and ferrous alloys.[17] DMTU functions by adsorbing onto the metal surface through its sulfur and nitrogen atoms, which contain lone pairs of electrons.[17] This forms a protective film that blocks the active sites for corrosion, significantly decreasing the rate of metal dissolution in corrosive environments, such as acidic solutions.[17]

Caption: Workflow of corrosion inhibition by DMTU.

Drug Development and Organic Synthesis

The thiourea scaffold is a significant pharmacophore in medicinal chemistry.[18] Thiourea derivatives exhibit a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[18][19] While DMTU itself is primarily used as a research tool, its structural motifs are integral to the design of novel therapeutics. For example, N-substituted thiourea derivatives have been developed as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway for applications in lung cancer therapy.[20] DMTU also serves as a versatile intermediate in various organic synthesis reactions.[18]

Experimental Protocols

General Synthesis of N,N'-Dimethylthiourea

This protocol describes a general laboratory-scale synthesis adapted from established methods for alkyl thioureas.[10]

Materials:

-

Methyl isothiocyanate

-

Methylamine (e.g., 40% solution in water)

-

Ethanol

-

Activated carbon (e.g., Norit)

-

Round-bottom flask, condenser, magnetic stirrer, ice bath, filtration apparatus

Procedure:

-

In a round-bottom flask equipped with a condenser and magnetic stirrer, dissolve methyl isothiocyanate in ethanol.

-

Cool the flask in an ice bath.

-

Slowly add an equimolar amount of methylamine solution to the stirred solution. The reaction can be exothermic, so maintain a low temperature.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 2-3 hours to ensure the reaction goes to completion.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization. Dissolve the solid in a minimal amount of hot ethanol.

-

Add a small amount of activated carbon to decolorize the solution and heat briefly.

-

Filter the hot solution to remove the carbon.

-

Allow the filtrate to cool slowly to room temperature and then in an ice bath to induce crystallization.

-

Collect the colorless crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum.

In Vitro Assay for Cellular Protection Against Oxidative Stress

This protocol provides a self-validating system to assess DMTU's protective effects against an ROS-inducing agent in a cell culture model.

Objective: To determine if pre-treatment with DMTU can rescue cells from death induced by H₂O₂.

Methodology:

-

Cell Seeding: Plate a suitable cell line (e.g., HeLa, SH-SY5Y) in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

DMTU Pre-treatment: Prepare various concentrations of DMTU (e.g., 1 mM, 5 mM, 10 mM) in a complete cell culture medium. Remove the old medium from the cells and add the DMTU-containing medium. Include a "vehicle control" group with medium only. Incubate for 1-2 hours.

-

Induction of Oxidative Stress: Prepare a solution of H₂O₂ in a serum-free medium at a concentration known to induce significant cell death (e.g., 500 µM; this must be optimized).

-

Co-treatment: Remove the DMTU medium and add the H₂O₂ solution to all wells except the "untreated control" group.

-

Control Groups (Self-Validation):

-

Untreated Control: Cells with fresh medium only (should show high viability).

-

H₂O₂ Only: Cells treated only with H₂O₂ (should show low viability).

-

DMTU Only: Cells treated with the highest concentration of DMTU but no H₂O₂ (to test for DMTU toxicity; should show high viability).

-

-

Incubation: Incubate the plate for a defined period (e.g., 6-24 hours).

-

Viability Assessment: Measure cell viability using a standard assay such as MTT, MTS, or a live/dead fluorescent stain.

-

Data Analysis: Normalize the viability data to the "untreated control" (100% viability). A successful experiment will show a dose-dependent increase in cell viability in the DMTU pre-treated groups compared to the "H₂O₂ only" group, with no significant toxicity in the "DMTU only" group.

Safety and Handling

N,N'-Dimethylthiourea is considered hazardous and requires careful handling.

-

Hazard Identification: It is classified as toxic if swallowed (Acute Toxicity, Oral, Category 3 or 4) and may cause an allergic skin reaction (Skin Sensitization, Category 1).[1][4][21]

-

Precautionary Measures:

-

Handling: Wash hands and exposed skin thoroughly after handling.[1][4] Do not eat, drink, or smoke when using this product.[1] Use in a well-ventilated area or under a chemical fume hood.[1]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety goggles, and a lab coat.[21]

-

Storage: Store in a dry, cool, and well-ventilated place in a tightly closed container.[4] It is reported to be hygroscopic.[4]

-

Incompatibilities: Avoid strong oxidizing agents, strong acids, and strong bases.[4]

-

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2723631, N,N'-Dimethylthiourea. Retrieved from [Link]

- Bentiss, F., et al. (2011). Corrosion inhibition of thiourea and thiadiazole derivatives: A Review.

-

DC Chemicals. (2025). N,N'-Dimethylthiourea Safety Data Sheet. Retrieved from [Link]

-

Office of Environmental Health Hazard Assessment (OEHHA). (2009). N,N'-Diethylthiourea. Retrieved from [Link]

- Moore, M. L., & Crossley, F. S. (1941). Methylthiourea. Organic Syntheses, 21, 81.

- Zucchi, R., et al. (1992). Dimethylthiourea, an oxygen radical scavenger, protects isolated cardiac myocytes from hypoxic injury by inhibition of Na(+)-Ca2+ exchange and not by its antioxidant effects.

- BenchChem. (2025). An In-depth Technical Guide to N,N'-Dimethylthiourea.

- Li, Y., et al. (2023). Effect of Reactive Oxygen Scavenger N,N′-Dimethylthiourea (DMTU)

- Whiteman, M., & Halliwell, B. (1997). Thiourea and dimethylthiourea inhibit peroxynitrite-dependent damage: nonspecificity as hydroxyl radical scavengers. Free Radical Biology and Medicine, 22(7), 1309-1312.

- Li, Y., et al. (2023). Effect of Reactive Oxygen Scavenger N,N'-Dimethylthiourea (DMTU)

-

Alpha Chemika. (n.d.). N,N'-DIMETHYLTHIOUREA For Synthesis. Retrieved from [Link]

- Al-Ghorbani, M., et al. (2024).

- Kumar, A., et al. (2020).

- Zhang, H., et al. (2008). Antitumor activity of a new N-substituted thiourea derivative, an EGFR signaling-targeted inhibitor against a panel of human lung cancer cell lines. Chemotherapy, 54(6), 463-474.

Sources

- 1. N,N'-Dimethylthiourea|534-13-4|MSDS [dcchemicals.com]

- 2. N,N -Dimethylthiourea for synthesis 534-13-4 [sigmaaldrich.com]

- 3. N,N'-Dimethylthiourea | C3H8N2S | CID 2723631 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. scbt.com [scbt.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. 534-13-4 CAS MSDS (N,N'-DIMETHYLTHIOUREA) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. N,N'-DIMETHYLTHIOUREA CAS#: 534-13-4 [m.chemicalbook.com]

- 9. merckmillipore.com [merckmillipore.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. benchchem.com [benchchem.com]

- 12. mdpi.com [mdpi.com]

- 13. Thiourea and dimethylthiourea inhibit peroxynitrite-dependent damage: nonspecificity as hydroxyl radical scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Dimethylthiourea, an oxygen radical scavenger, protects isolated cardiac myocytes from hypoxic injury by inhibition of Na(+)-Ca2+ exchange and not by its antioxidant effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. N,N -Dimethylthiourea 99 534-13-4 [sigmaaldrich.com]

- 16. Effect of Reactive Oxygen Scavenger N,N'-Dimethylthiourea (DMTU) on Seed Germination and Radicle Elongation of Maize - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. jmaterenvironsci.com [jmaterenvironsci.com]

- 18. mdpi.com [mdpi.com]

- 19. Thiourea derivatives containing 4-arylthiazoles and d-glucose moiety: design, synthesis, antimicrobial activity evaluation, and molecular docking/dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Antitumor activity of a new N-substituted thiourea derivative, an EGFR signaling-targeted inhibitor against a panel of human lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. chemicalbook.com [chemicalbook.com]

N,N-Dimethylthiourea mechanism of action as a ROS scavenger

An In-Depth Technical Guide to the Mechanism of Action of N,N-Dimethylthiourea (DMTU) as a ROS Scavenger

Authored by: Gemini, Senior Application Scientist

Foreword

In the intricate landscape of cellular biology, the balance between oxidant production and antioxidant defense is paramount. An imbalance favoring oxidants leads to oxidative stress, a state implicated in a vast array of pathologies, from neurodegeneration to cancer. Consequently, the study of molecules that can mitigate oxidative stress is of profound importance. N,N'-Dimethylthiourea (DMTU), a simple yet potent organosulfur compound, has emerged as a crucial tool for researchers investigating the roles of Reactive Oxygen Species (ROS). This guide provides a detailed exploration of the core mechanisms by which DMTU exerts its antioxidant effects, offering field-proven insights and methodologies for its application in a research setting. It is designed for researchers, scientists, and drug development professionals who require a deep, mechanistic understanding of this versatile ROS scavenger.

The Chemical Basis of DMTU's Antioxidant Activity

N,N'-Dimethylthiourea (CAS 534-13-4), a derivative of thiourea, owes its potent ROS scavenging capabilities to the unique electronic properties of its sulfur and nitrogen atoms. Unlike more complex enzymatic antioxidants, DMTU acts as a direct chemical scavenger, engaging in reactions that neutralize some of the most damaging ROS. Its efficacy stems from its high reactivity towards specific oxidant species and its relative stability in biological systems.[1] Furthermore, its cell permeability and low toxicity at effective concentrations make it a widely used tool in both in vitro and in vivo studies.[1][2]

Core Scavenging Mechanisms: A Multi-Pronged Defense

DMTU does not act as a universal antioxidant. Its action is characterized by a notable selectivity for some of the most potent and damaging ROS, primarily the hydroxyl radical (•OH) and hydrogen peroxide (H₂O₂). It also demonstrates reactivity with other biologically relevant oxidants.

Primary Target: The Hydroxyl Radical (•OH)

The hydroxyl radical is the most reactive and indiscriminate of the ROS, capable of damaging virtually all types of macromolecules within diffusion distance of its formation. DMTU is an exceptionally potent scavenger of •OH.[3][4][5] This action is central to its utility as a radioprotective agent, as ionizing radiation generates •OH through the radiolysis of water.[6][7]

The proposed mechanism involves a hydrogen atom transfer from the nitrogen atoms or an addition reaction at the sulfur atom, effectively neutralizing the radical. This rapid reaction prevents the •OH from initiating damaging chain reactions, such as lipid peroxidation.[5][8] The ability of DMTU to impede •OH-mediated damage has been demonstrated in various models, including protecting methionine synthase from inactivation and mitigating diabetic neuropathy.[5][8]

Caption: Reaction pathway for DMTU scavenging of the hydroxyl radical (•OH).

Specific Neutralization of Hydrogen Peroxide (H₂O₂)

While less reactive than •OH, hydrogen peroxide is a key signaling molecule and a precursor to •OH formation via the Fenton reaction. DMTU reacts directly and specifically with H₂O₂.[1][9] This reaction is distinct from its interaction with hydroxyl radicals and results in the formation of a single, stable product: N,N'-dimethylthiourea dioxide (Me₂TU dioxide).[10][11][12]

This reaction is stoichiometric, meaning the consumption of DMTU and the formation of its dioxide correlate directly with the concentration of H₂O₂ present.[10][13] This specificity is so high that the measurement of Me₂TU dioxide formation can be used as a reliable method for quantifying H₂O₂ in biological systems.[10][12] The reaction is not inhibited by •OH scavengers like mannitol or dimethyl sulfoxide (DMSO), but is prevented by the H₂O₂-degrading enzyme catalase, confirming the direct interaction.[9][10]

Caption: Specific oxidation of DMTU by H₂O₂ to form a stable dioxide product.

Reactivity with Other Biologically Relevant Oxidants

For scientific integrity, it is crucial to acknowledge that DMTU is not perfectly specific. Its utility as a precise probe for •OH involvement in biological damage can be complicated by its reactivity with other oxidants.

-

Hypochlorous Acid (HOCl): Produced by the enzyme myeloperoxidase in neutrophils, HOCl is a powerful oxidant involved in inflammatory responses. Both thiourea and DMTU are effective scavengers of HOCl.[14] Therefore, in studies involving activated neutrophils, the protective effects of DMTU could be attributed to scavenging HOCl in addition to •OH.

-

Peroxynitrite (ONOO⁻): Formed from the reaction of superoxide and nitric oxide, peroxynitrite is a potent nitrating and oxidizing agent. DMTU has been shown to inhibit peroxynitrite-dependent damage, such as the nitration of tyrosine.[15] This adds another layer of complexity when interpreting results from models where both nitric oxide and superoxide are produced.

Quantitative Efficacy of DMTU

The effectiveness of a scavenger is best described by its reaction rate constants with various ROS. While comprehensive kinetic data is dispersed throughout the literature, the evidence strongly supports DMTU's high efficiency, particularly against the hydroxyl radical. The following table summarizes key findings related to its efficacy in various experimental systems.

| Parameter | Species | System/Assay | Finding | Reference |

| IC₅₀ | DPPH Radical | In vitro assay | 0.710 ± 0.001 mM (for DPTU, a related derivative) | [16] |

| IC₅₀ | ABTS Radical | In vitro assay | 52 µg/mL (for a related dichlorophenyl derivative) | [17] |

| Protective Dose | Gastric Lesions | In vivo (Rat model) | Dose-dependent protection observed at 1, 2.5, and 5 mmol/kg | [3][4] |

| Effective Conc. | Hypoxic Injury | In vitro (Cardiac myocytes) | 25 mM showed significant protection | [18] |

| Effective Dose | Diabetic Neuropathy | In vivo (Rat model) | ED₅₀ for motor conduction was 9 mg/kg/day | [8] |

Note: IC₅₀ values for DMTU itself in standard DPPH/ABTS assays are not as commonly reported as its efficacy in cell-based or chemical systems targeting specific ROS like •OH and H₂O₂.

Validated Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols describe self-validating systems for assessing DMTU's scavenging activity.

Protocol: Verification of •OH Scavenging via Electron Spin Resonance (ESR) Spectroscopy

ESR (also known as EPR) is the most definitive method for detecting and identifying free radicals.[19][20] This protocol uses a spin trapping agent, DMPO (5,5-dimethyl-1-pyrroline N-oxide), which reacts with the short-lived •OH to form a more stable radical adduct (DMPO-OH) with a characteristic ESR spectrum. The scavenging activity of DMTU is measured by its ability to decrease the intensity of this signal.

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of the spin trap DMPO (e.g., 1 M in ultrapure water). Handle with care, as it is light and temperature-sensitive.

-

Prepare a stock solution of DMTU (e.g., 100 mM in phosphate-buffered saline, PBS).

-

Prepare reagents for a Fenton system to generate •OH: Iron(II) sulfate (e.g., 1 mM) and hydrogen peroxide (e.g., 10 mM).

-

-

Reaction Mixture Assembly:

-

In a small test tube, combine in the following order:

-

PBS (pH 7.4)

-

DMPO (final concentration ~50-100 mM)

-

DMTU at various concentrations (e.g., 0, 1, 5, 10, 20 mM).

-

Iron(II) sulfate (final concentration ~0.1 mM).

-

-

-

Initiation of Reaction:

-

Vortex the mixture gently.

-

Initiate the Fenton reaction by adding H₂O₂ (final concentration ~1 mM). Immediately mix again.

-

-

ESR Measurement:

-

Quickly transfer the solution into a flat quartz ESR cell or a capillary tube.

-

Place the sample in the cavity of the ESR spectrometer.

-

Record the spectrum immediately. The characteristic 4-line spectrum of the DMPO-OH adduct (with a 1:2:2:1 intensity ratio) should be observed.

-

-

Data Analysis:

-

Measure the signal intensity (peak height or area) of the DMPO-OH adduct spectrum in the absence and presence of DMTU.

-

Plot the signal intensity as a function of DMTU concentration to determine the inhibitory effect. A dose-dependent decrease in signal confirms •OH scavenging.

-

Caption: Workflow for ESR-based validation of DMTU's hydroxyl radical scavenging.

Protocol: Spectrophotometric Analysis of H₂O₂ Scavenging

This protocol quantifies the reaction between DMTU and H₂O₂ by monitoring the consumption of DMTU over time using High-Performance Liquid Chromatography (HPLC) or by measuring the formation of its stable end-product, Me₂TU dioxide.[9][10]

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of DMTU (e.g., 10 mM in PBS, pH 7.4).

-

Prepare a stock solution of H₂O₂ (e.g., 10 mM in water). The concentration should be verified by measuring its absorbance at 240 nm.

-

Prepare a "stop solution" to quench the reaction at specific time points (e.g., catalase at 2000 U/mL or sodium azide).

-

-

Reaction Setup:

-

In a series of tubes, add the DMTU solution.

-

Initiate the reaction by adding the H₂O₂ solution to achieve the desired final concentrations (e.g., 1 mM DMTU and 1 mM H₂O₂). Mix well.

-

Incubate the reaction mixture at a controlled temperature (e.g., 37°C).

-

-

Time Course Analysis:

-

At designated time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a tube containing the stop solution.

-

-

HPLC Analysis:

-

Inject the quenched samples into an HPLC system equipped with a C18 column and a UV detector.

-

Monitor the elution of DMTU and/or Me₂TU dioxide at an appropriate wavelength (e.g., ~240 nm).

-

Create standard curves for both DMTU and Me₂TU dioxide to quantify their concentrations in the samples.

-

-

Data Analysis:

-

Plot the concentration of DMTU (decreasing) and Me₂TU dioxide (increasing) as a function of time.

-

The rate of DMTU consumption and dioxide formation confirms the scavenging of H₂O₂. As a control, run a parallel reaction including catalase from the start; no change in DMTU concentration should be observed.

-

Conclusion

N,N'-Dimethylthiourea is a powerful and versatile research tool for dissecting the roles of reactive oxygen species in biological systems. Its primary mechanism of action involves the direct and highly efficient scavenging of hydroxyl radicals and a specific reaction with hydrogen peroxide to form a stable dioxide product. While it also reacts with other oxidants like hypochlorous acid and peroxynitrite, its well-characterized primary interactions make it an invaluable agent for mitigating oxidative stress in experimental models. The application of robust, self-validating protocols, such as ESR spin trapping and chromatographic analysis, is essential for generating trustworthy and publishable data on its effects. A thorough understanding of its mechanisms and specificities allows researchers to deploy DMTU effectively, leading to clearer insights into the complex world of redox biology.

References

-

Curtis, W. E., Muldrow, M. E., Parker, N. B., Barkley, R., Linas, S. L., & Repine, J. E. (1988). N,N'-dimethylthiourea dioxide formation from N,N'-dimethylthiourea reflects hydrogen peroxide concentrations in simple biological systems. Proceedings of the National Academy of Sciences, 85(10), 3422–3425. [Link][12]

-

Jackson, J. H., White, C. W., Parker, N. B., Ryan, J. W., & Repine, J. E. (1989). Dimethylthiourea prevents hydrogen peroxide and neutrophil mediated damage to lung endothelial cells in vitro and disappears in the process. Free Radical Biology and Medicine, 6(5), 457–466. [Link][13]

-

Curtis, W. E., Muldrow, M. E., Parker, N. B., Barkley, R., Linas, S. L., & Repine, J. E. (1988). N,N'-dimethylthiourea dioxide formation from N,N'-dimethylthiourea reflects hydrogen peroxide concentrations in simple biological systems. National Center for Biotechnology Information. [Link][10][11]

-

Laster, M. J., & Schaffer, S. W. (1992). Dimethylthiourea, an oxygen radical scavenger, protects isolated cardiac myocytes from hypoxic injury by inhibition of Na(+)-Ca2+ exchange and not by its antioxidant effects. Circulation Research, 70(4), 804–811. [Link][18]

-

Jackson, J. H., White, C. W., & Repine, J. E. (1985). Hydrogen peroxide causes dimethylthiourea consumption while hydroxyl radical causes dimethyl sulfoxide consumption in vitro. Journal of Free Radicals in Biology & Medicine, 1(5-6), 415–419. [Link][9]

-

Li, W., Liu, X., Wang, Y., Li, M., Wang, J., Wang, C., & Song, X. (2023). Effect of Reactive Oxygen Scavenger N,N′-Dimethylthiourea (DMTU) on Seed Germination and Radicle Elongation of Maize. International Journal of Molecular Sciences, 24(21), 15632. [Link][1][21]

-

Wasil, M., Halliwell, B., Grootveld, M., Moorhouse, C. P., Hutchison, D. C., & Baum, H. (1988). The specificity of thiourea, dimethylthiourea and dimethyl sulphoxide as scavengers of hydroxyl radicals. Their protection of alpha 1-antiproteinase against inactivation by hypochlorous acid. Biochemical Journal, 250(2), 411–415. [Link][14]

-

Koblin, D. D., & Eger, E. I. (1990). Dimethylthiourea, a hydroxyl radical scavenger, impedes the inactivation of methionine synthase by nitrous oxide in mice. British Journal of Anaesthesia, 64(2), 214–223. [Link][5]

-

Whiteman, M., & Halliwell, B. (1997). Thiourea and dimethylthiourea inhibit peroxynitrite-dependent damage: nonspecificity as hydroxyl radical scavengers. Free Radical Biology and Medicine, 22(7), 1309–1312. [Link][15]

-

Li, W., Liu, X., Wang, Y., et al. (2023). Effect of Reactive Oxygen Scavenger N,N′-Dimethylthiourea (DMTU) on Seed Germination and Radicle Elongation of Maize. MDPI. [Link][22]

-

Cameron, N. E., Cotter, M. A., & Maxfield, E. K. (2001). Effect of the hydroxyl radical scavenger, dimethylthiourea, on peripheral nerve tissue perfusion, conduction velocity and nociception in experimental diabetes. Diabetologia, 44(9), 1159–1165. [Link][8]

-

Yasui, H., & Inanami, O. (2017). Radioprotective agents to prevent cellular damage due to ionizing radiation. Journal of Radiation Research, 58(suppl_1), i3–i12. [Link][6]

-

Liu, P., et al. (2020). Dimethyl sulfoxide, a potent oral radioprotective agent, confers radioprotection of hematopoietic stem and progenitor cells independent of apoptosis. Free Radical Biology and Medicine, 153, 1-11. [Link][23]

-

Du, J., et al. (2021). Molecular mechanism of the metal-independent production of hydroxyl radicals by thiourea dioxide and H2O2. Proceedings of the National Academy of Sciences, 118(13), e2023555118. [Link][24]

-

Van, T. N., et al. (2021). Antioxidant activity of thiourea derivatives: An experimental and theoretical study. Computational and Theoretical Chemistry, 1204, 113397. [Link][16]

-

Yasui, H., & Inanami, O. (2017). Radioprotective agents to prevent cellular damage due to ionizing radiation. ResearchGate. [Link][7]

-

Microbe Notes. (2022). Electron Spin Resonance (ESR)- Principle, Instrumentation, Applications. Microbe Notes. [Link][19]

-

Wikipedia. (n.d.). Electron paramagnetic resonance. Wikipedia. Retrieved January 11, 2026, from [Link][20]

-

Al-Ghanayem, A. A., & Al-Sharman, A. A. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. MDPI. [Link][17]

Sources

- 1. Effect of Reactive Oxygen Scavenger N,N′-Dimethylthiourea (DMTU) on Seed Germination and Radicle Elongation of Maize - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. N,N'-Dimethylthiourea | CAS#:534-13-4 | Chemsrc [chemsrc.com]

- 5. Dimethylthiourea, a hydroxyl radical scavenger, impedes the inactivation of methionine synthase by nitrous oxide in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Radioprotective agents to prevent cellular damage due to ionizing radiation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Effect of the hydroxyl radical scavenger, dimethylthiourea, on peripheral nerve tissue perfusion, conduction velocity and nociception in experimental diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Hydrogen peroxide causes dimethylthiourea consumption while hydroxyl radical causes dimethyl sulfoxide consumption in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. N,N'-dimethylthiourea dioxide formation from N,N'-dimethylthiourea reflects hydrogen peroxide concentrations in simple biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. N,N'-dimethylthiourea dioxide formation from N,N'-dimethylthiourea reflects hydrogen peroxide concentrations in simple biological systems - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pnas.org [pnas.org]

- 13. Dimethylthiourea prevents hydrogen peroxide and neutrophil mediated damage to lung endothelial cells in vitro and disappears in the process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The specificity of thiourea, dimethylthiourea and dimethyl sulphoxide as scavengers of hydroxyl radicals. Their protection of alpha 1-antiproteinase against inactivation by hypochlorous acid - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Thiourea and dimethylthiourea inhibit peroxynitrite-dependent damage: nonspecificity as hydroxyl radical scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. csdlkhoahoc.hueuni.edu.vn [csdlkhoahoc.hueuni.edu.vn]

- 17. mdpi.com [mdpi.com]

- 18. Dimethylthiourea, an oxygen radical scavenger, protects isolated cardiac myocytes from hypoxic injury by inhibition of Na(+)-Ca2+ exchange and not by its antioxidant effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. microbenotes.com [microbenotes.com]

- 20. Electron paramagnetic resonance - Wikipedia [en.wikipedia.org]

- 21. Effect of Reactive Oxygen Scavenger N,N'-Dimethylthiourea (DMTU) on Seed Germination and Radicle Elongation of Maize - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. Dimethyl sulfoxide, a potent oral radioprotective agent, confers radioprotection of hematopoietic stem and progenitor cells independent of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. pnas.org [pnas.org]

Introduction: The Critical Role of N,N-Dimethylthiourea and Its Solubility

An In-Depth Technical Guide to the Solubility of N,N-Dimethylthiourea for Researchers and Drug Development Professionals

N,N'-Dimethylthiourea (DMTU), a substituted thiourea derivative, is a compound of significant interest in the scientific community, particularly in biological research and medicinal chemistry.[1] Its primary recognition comes from its function as a potent scavenger of reactive oxygen species (ROS), especially hydroxyl radicals.[2] This characteristic makes DMTU an invaluable tool in the study of oxidative stress and its myriad pathological consequences. Furthermore, thiourea derivatives are considered privileged structures in drug design, exhibiting a wide range of biological activities and forming a common framework in numerous therapeutic agents.[3]

For researchers in drug discovery, formulation science, and synthetic chemistry, a comprehensive understanding of a compound's physicochemical properties is not merely academic—it is a prerequisite for innovation and success. Among these properties, solubility is paramount. It dictates the choice of solvents for chemical synthesis, governs the design of purification processes like crystallization, and critically influences bioavailability and formulation strategies for in vitro and in vivo studies.

This guide, prepared from the perspective of a Senior Application Scientist, provides a detailed exploration of the solubility of N,N'-Dimethylthiourea in water and a range of common organic solvents. We will move beyond simple data presentation to explain the underlying chemical principles, provide robust, field-tested protocols for solubility determination, and illustrate the practical implications of this knowledge for laboratory applications.

Section 1: Core Physicochemical Properties of N,N'-Dimethylthiourea

Before delving into solubility, it is essential to understand the fundamental properties of the DMTU molecule. These characteristics are the primary determinants of its behavior in different solvent environments. The molecule's modest size, combined with the polar thiourea functional group capable of acting as both a hydrogen bond donor (N-H groups) and acceptor (C=S group), dictates its interactions.[3] The negative value for its logarithm of the partition coefficient (log P) indicates a clear preference for hydrophilic environments.[4]

Table 1: Key Physicochemical Properties of N,N'-Dimethylthiourea

| Property | Value | Source(s) |

| IUPAC Name | 1,3-dimethylthiourea | [1] |

| CAS Number | 534-13-4 | [1] |

| Molecular Formula | C₃H₈N₂S | [1] |

| Molecular Weight | 104.17 g/mol | [1] |

| Appearance | Colorless to white crystalline powder or chunks | [1] |

| Melting Point | 60-64 °C | [5] |

| Boiling Point | 155 °C at 1 hPa | [5] |

| log P (n-octanol/water) | -0.2 | [4][6] |

Section 2: Solubility Profile of N,N'-Dimethylthiourea

The solubility of a solute is fundamentally governed by the principle of "like dissolves like," which states that substances with similar polarities and intermolecular forces are more likely to be soluble in one another.[3] DMTU's structure, featuring both polar (thiourea) and nonpolar (methyl) components, results in a nuanced solubility profile.

Aqueous Solubility

N,N'-Dimethylthiourea exhibits exceptionally high solubility in water. Multiple sources confirm its aqueous solubility to be 1000 g/L at or around room temperature.[5][7][8][9] This remarkable solubility is a direct consequence of the molecule's ability to form strong hydrogen bonds with water molecules via its N-H and C=S groups. The hydrophilic nature is further corroborated by its negative log P value.[4] Aqueous solutions of DMTU are nearly neutral, with a pH of 6.5 reported for a 100 g/L solution at 20°C.[1][5]

Organic Solvent Solubility

Data on the solubility of DMTU in a broad range of organic solvents is less prevalent in the literature. However, by combining available data with an understanding of solvent-solute interactions, we can construct a reliable profile.

Table 2: Solubility of N,N'-Dimethylthiourea in Common Organic Solvents

| Solvent | Solvent Type | Polarity Index (P') | Expected/Known Solubility | Source(s) / Rationale |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | 100 mg/mL (100 g/L) | [2] |

| Methanol (MeOH) | Polar Protic | 5.1 | Soluble | Expected based on its polar protic nature and the known solubility of parent compound thiourea.[3][10][11] |

| Ethanol (EtOH) | Polar Protic | 4.3 | Soluble | Expected based on its polar protic nature and the known solubility of parent compound thiourea.[3][10][11] |

| Acetone | Polar Aprotic | 5.1 | Likely Soluble | Polar aprotic nature suggests potential for solubility; empirical verification is recommended.[12] |

| Ethyl Acetate | Moderately Polar | 4.4 | Likely Sparingly Soluble | Lower polarity suggests reduced solubility compared to alcohols or DMSO.[13] |

| Dichloromethane (DCM) | Nonpolar | 3.1 | Likely Poorly Soluble | Low polarity makes it a less favorable solvent for the polar DMTU molecule.[14] |

| Hexane | Nonpolar | 0.1 | Expected to be Insoluble | Significant mismatch in polarity ("like dissolves like" principle).[3][15] |

Section 3: Experimental Protocol for Solubility Determination

Where quantitative data is unavailable, a systematic experimental approach is necessary. The following protocols are designed to provide a robust framework for determining the solubility of DMTU, progressing from a rapid qualitative assessment to a precise quantitative measurement.

Protocol 1: Qualitative Solubility Screening

Objective: To rapidly assess whether DMTU is soluble, sparingly soluble, or insoluble in a range of selected solvents.

Causality: This initial screen leverages the principle that a solute is generally considered "soluble" if approximately 30 mg dissolves in 1 mL of solvent. It allows for the efficient classification of solvents, guiding the selection of candidates for more rigorous quantitative analysis.

Methodology:

-

Preparation: Dispense 1 mL of each test solvent (e.g., DMSO, Methanol, Ethanol, Acetone, Dichloromethane, Hexane) into separate, clearly labeled 1.5 mL microcentrifuge tubes or small test tubes.

-

Solute Addition: Accurately weigh and add approximately 30 mg of N,N'-Dimethylthiourea to each tube.

-

Mixing: Cap the tubes securely. Vortex each tube vigorously for 60 seconds. The use of a vortex mixer ensures consistent and high-energy mixing, which is critical for overcoming activation energy barriers to dissolution.

-

Observation: Allow the tubes to stand for 5 minutes. Visually inspect each tube against a contrasting background.

-

Soluble: The solution is clear and free of any visible solid particles.

-

Sparingly Soluble: Some solid has dissolved, but undissolved particles remain. The solution may appear hazy.

-

Insoluble: The vast majority of the solid remains undissolved at the bottom of the tube.

-

-

Record: Document the observations for each solvent in a laboratory notebook.

Diagram 1: Workflow for Qualitative Solubility Screening A flowchart illustrating the sequential steps for the rapid assessment of N,N'-Dimethylthiourea solubility in various solvents.

Protocol 2: Quantitative Solubility Determination (Gravimetric Method)

Objective: To determine the precise solubility (e.g., in mg/mL or g/L) of DMTU in a given solvent at a specific temperature.

Causality: This method relies on creating a saturated solution, where the solvent has dissolved the maximum amount of solute at equilibrium. By carefully removing a known volume of the supernatant and evaporating the solvent, the mass of the dissolved solute can be determined, providing a direct and accurate measure of solubility. This protocol is self-validating as the continued presence of excess solid confirms that the solution is indeed saturated.

Methodology:

-

Establish Equilibrium: Add an excess amount of N,N'-Dimethylthiourea to a known volume of the chosen solvent in a sealed container (e.g., a screw-cap vial). The amount should be sufficient to ensure undissolved solid remains.

-

Incubation: Place the sealed vial in a constant temperature environment (e.g., a shaker incubator set to 25°C). Agitate the mixture for at least 24 hours to ensure equilibrium is reached.

-

Phase Separation: Allow the vial to stand undisturbed at the controlled temperature for 2-4 hours, or centrifuge the sample, to allow the excess solid to settle completely.

-

Sample Collection: Carefully withdraw a precise volume (e.g., 1.00 mL) of the clear supernatant using a calibrated pipette. Be cautious not to disturb the solid pellet.

-

Solvent Evaporation: Transfer the supernatant to a pre-weighed, dry vial. Evaporate the solvent completely using a gentle stream of nitrogen, a vacuum concentrator, or by placing it in a fume hood (for volatile solvents).

-

Mass Determination: Once the solvent is fully evaporated, re-weigh the vial containing the dried solute.

-

Calculation:

-

Mass of dissolved DMTU = (Final vial mass) - (Initial vial mass).

-

Solubility (mg/mL) = (Mass of dissolved DMTU in mg) / (Volume of supernatant in mL).

-

Section 4: Practical Implications for the Researcher

The solubility profile of N,N'-Dimethylthiourea directly informs its practical application in a laboratory setting.

-

Stock Solution Preparation: For in vitro biological assays, DMSO is an excellent choice for creating high-concentration stock solutions (e.g., 100 mg/mL or ~960 mM), which can then be diluted into aqueous culture media.[2] The high water solubility of DMTU ensures it will not precipitate upon dilution.

-

Reaction Chemistry: In organic synthesis, a solvent must be chosen that can dissolve all reactants. The data suggests that polar protic solvents like methanol or ethanol are suitable for reactions involving DMTU. Conversely, attempting a reaction in a nonpolar solvent like hexane would likely fail due to poor solubility.

-

Purification: The differential solubility of DMTU can be exploited for purification. For instance, if a desired product is soluble in a less polar solvent like ethyl acetate while DMTU is not, a simple washing step can be used to remove unreacted DMTU.

-

Drug Formulation: For preclinical studies, the high aqueous solubility is a significant advantage, simplifying the development of formulations for oral or parenteral administration.

Diagram 2: Relationship Between DMTU Properties and Applications A diagram showing how the core properties of N,N'-Dimethylthiourea influence its solubility, which in turn dictates its utility in various scientific applications.

Conclusion

N,N'-Dimethylthiourea is a valuable chemical tool with significant potential in research and development. Its utility, however, is intrinsically linked to its solubility. This guide has established that DMTU is an exceptionally water-soluble compound, a property that simplifies its use in biological and formulation contexts. While it is also highly soluble in polar aprotic solvents like DMSO and predicted to be soluble in polar protic solvents like methanol and ethanol, its solubility diminishes significantly in less polar and nonpolar organic media. By understanding these principles and employing the robust experimental protocols provided, researchers can confidently and effectively utilize N,N'-Dimethylthiourea to its full potential in their scientific endeavors.

References

-

National Center for Biotechnology Information. (n.d.). Thiourea. PubChem Compound Database. Retrieved from [Link]

-

ResearchGate. (2010). Solubilities and Enthalpies of Solution for Thiourea in Ethanol or Methanol + Water. Retrieved from [Link]

-

Scribd. (n.d.). Solubility of Thiourea in Solvents. Retrieved from [Link]

-

International Atomic Energy Agency. (n.d.). Measurement and correlation of solubility of thiourea in two solvent mixtures from T = (283.15 to 313.15) K. Retrieved from [Link]

-

SLS Ireland. (n.d.). N,N-Dimethylthiourea, 99%. Retrieved from [Link]

-

Immunomart. (n.d.). N,N'-Dimethylthiourea. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). N,N'-Dimethylthiourea. PubChem Compound Database. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Dichloromethane with Water - IUPAC-NIST Solubilities Database. Retrieved from [Link]

-

MilliporeSigma. (n.d.). Solvent Miscibility Table. Retrieved from [Link]

-

Gaylord Chemical. (n.d.). Hexane Solvent Properties. Retrieved from [Link]

-

Gaylord Chemical. (n.d.). Ethyl Acetate Solvent Properties. Retrieved from [Link]

-

gChem Global. (n.d.). Dimethyl Sulfoxide (DMSO). Retrieved from [Link]

-

Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]

-

Stenutz. (n.d.). acetone. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. fishersci.com [fishersci.com]

- 5. N,N -Dimethylthiourea for synthesis 534-13-4 [sigmaaldrich.com]

- 6. N,N'-Dimethylthiourea | C3H8N2S | CID 2723631 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. N,N'-DIMETHYLTHIOUREA CAS#: 534-13-4 [m.chemicalbook.com]

- 8. merckmillipore.com [merckmillipore.com]

- 9. 534-13-4 CAS MSDS (N,N'-DIMETHYLTHIOUREA) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. scribd.com [scribd.com]

- 12. acetone [stenutz.eu]

- 13. Ethyl Acetate Solvent Properties [macro.lsu.edu]

- 14. IUPAC-NIST Solubilities Database [srdata.nist.gov]

- 15. Hexane Solvent Properties [macro.lsu.edu]

N,N-Dimethylthiourea: A Versatile Precursor in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Utility of a Simple Molecule

N,N'-Dimethylthiourea (DMTU), a symmetrically disubstituted thiourea, is a crystalline solid with the chemical formula (CH₃NH)₂CS.[1][2] While structurally unassuming, DMTU has proven to be a remarkably versatile and valuable precursor in the landscape of organic synthesis. Its utility stems from the presence of nucleophilic nitrogen atoms and a reactive sulfur atom, rendering it an ideal building block for a diverse array of molecular architectures.[3] This guide provides a comprehensive overview of the applications of DMTU in organic synthesis, with a focus on its role in the construction of heterocyclic systems of medicinal and industrial importance. We will delve into the mechanistic underpinnings of these transformations, provide detailed experimental protocols, and present key data to empower researchers in their synthetic endeavors.

Core Physicochemical Properties of N,N'-Dimethylthiourea

A thorough understanding of the physical and chemical properties of a reagent is paramount for its effective application in synthesis.

| Property | Value |

| Molecular Formula | C₃H₈N₂S |

| Molecular Weight | 104.17 g/mol [1] |

| Appearance | White to off-white crystals or crystalline powder[4] |

| Melting Point | 60-64 °C[1] |

| Boiling Point | 155 °C at 1 hPa[1] |

| Solubility | Soluble in water (1000 g/L)[1] |

| CAS Number | 534-13-4[1] |

Foundational Synthesis of N,N'-Dimethylthiourea

The most common and straightforward synthesis of N,N'-dimethylthiourea involves the reaction of methyl isothiocyanate with methylamine.[5] This reaction is a specific example of a general method for preparing di- and trialkyl thioureas.[5]

Caption: Synthesis of N,N'-Dimethylthiourea.

Experimental Protocol: Synthesis of N,N'-Dimethylthiourea[6]

-

Reaction Setup: In a well-ventilated fume hood, a solution of methylamine is prepared in a suitable solvent (e.g., ethanol or water).

-

Addition of Isothiocyanate: Methyl isothiocyanate is added dropwise to the methylamine solution with constant stirring. The reaction can be exothermic, and cooling may be necessary to maintain a controlled reaction rate.

-

Reaction Completion: After the addition is complete, the reaction mixture is stirred for a specified period to ensure complete conversion.

-

Isolation and Purification: The product, N,N'-dimethylthiourea, can be isolated by crystallization, often by cooling the reaction mixture or by removing the solvent under reduced pressure. The resulting solid is then collected by filtration, washed with a cold solvent, and dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

N,N'-Dimethylthiourea as a Cornerstone for Heterocyclic Synthesis

The true synthetic power of DMTU is most evident in its application as a precursor for a wide variety of heterocyclic compounds. The thiourea moiety provides a reactive scaffold for cyclization reactions, leading to the formation of important ring systems.

Synthesis of Thiazole Derivatives

The Hantzsch thiazole synthesis is a classic and highly efficient method for constructing the thiazole ring.[3] While traditionally employing thiourea, N,N'-disubstituted thioureas like DMTU can be used to generate N-substituted thiazoles.

Caption: Hantzsch-type synthesis of thiazoles from DMTU.

Mechanism Insight: The reaction proceeds through a nucleophilic attack of the sulfur atom of DMTU on the carbonyl carbon of the α-haloketone, followed by an intramolecular cyclization and dehydration to afford the thiazole ring.

Synthesis of Pyrimidine-2-thione Derivatives

Substituted pyrimidines are fundamental components of many therapeutic agents. The reaction of thioureas with β-dicarbonyl compounds or their equivalents provides a direct route to pyrimidine-2-thione derivatives.[3] The use of DMTU in this context allows for the synthesis of N1,N3-dimethyl substituted pyrimidine-2-thiones.

Caption: Synthesis of pyrimidine-2-thiones from DMTU.

Experimental Protocol: Synthesis of a N1,N3-Dimethylpyrimidine-2-thione [3]

-

Reactant Mixture: To a solution of N,N'-dimethylthiourea in a suitable solvent (e.g., ethanol), an equimolar amount of a β-dicarbonyl compound (e.g., acetylacetone) is added.

-

Catalyst Addition: An acid or base catalyst is added to the reaction mixture.

-

Reaction Conditions: The mixture is heated under reflux for a specified duration, and the progress of the reaction is monitored by thin-layer chromatography.

-

Work-up and Isolation: Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. The crude product can be purified by recrystallization.

| Reactants | Catalyst | Product |

| N,N'-Dimethylthiourea, Acetylacetone | Acid or Base | 4,6-Dimethyl-1,3-dimethylpyrimidine-2-thione |

| N,N'-Dimethylthiourea, Ethyl acetoacetate | Acid or Base | 4-Methyl-6-oxo-1,3-dimethyl-1,2,3,6-tetrahydropyrimidine-2-thione |

Synthesis of 1,2,4-Triazole Derivatives

While the direct conversion of N,N'-disubstituted thioureas to 1,2,4-triazoles is less common, a viable pathway involves their reaction with reagents like thiocarbohydrazide.[3] This approach builds the triazole ring by incorporating a hydrazinyl moiety, leading to the formation of N-substituted-amino-1,2,4-triazole-thiones. These products can then serve as intermediates for further functionalization.

N,N'-Dimethylthiourea in Other Organic Transformations

Beyond its prominent role in heterocyclic synthesis, DMTU also finds application as a nucleophilic catalyst and a precursor for other important functional groups.

Nucleophilic Catalyst in Bromination of Alcohols

N,N'-Dimethylthiourea can act as a nucleophilic catalyst in the bromination of alcohols using N-bromosuccinimide (NBS), facilitating the conversion to the corresponding alkyl bromides.

Caption: DMTU as a catalyst in alcohol bromination.

Mechanistic Rationale: The thiourea is believed to activate the NBS, making it a more potent source of electrophilic bromine for the subsequent reaction with the alcohol.

Conclusion and Future Outlook

N,N'-Dimethylthiourea continues to be a valuable and cost-effective precursor in organic synthesis. Its ability to participate in a wide range of transformations, particularly in the construction of diverse heterocyclic scaffolds, ensures its continued relevance in medicinal chemistry and materials science.[3][6] The exploration of new catalytic applications and the development of novel synthetic methodologies centered around this versatile molecule represent exciting avenues for future research. As the demand for efficient and sustainable synthetic routes grows, the utility of simple, yet powerful, building blocks like N,N'-dimethylthiourea will undoubtedly continue to be recognized and exploited by the scientific community.

References

-

Organic Syntheses Procedure: methylthiourea. Organic Syntheses. Available at: [Link]

-

Exploring the latest trends in chemistry, structure, coordination, and diverse applications of 1-acyl-3-substituted thioureas: a comprehensive review. RSC Publishing. Available at: [Link]

-

Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. ResearchGate. Available at: [Link]

-

N,n'-dimethylthiourea 98.5% For Synthesis. A. B. Enterprises. Available at: [Link]

-

Recent trends in chemistry, structure, and various applications of 1-acyl-3-substituted thioureas: a detailed review. PubMed Central. Available at: [Link]

-

N,N'-DIMETHYLTHIOUREA For Synthesis. Alpha Chemika. Available at: [Link]

-

N,N'-Dimethylthiourea. PubChem. Available at: [Link]

Sources

- 1. N,N -Dimethylthiourea for synthesis 534-13-4 [sigmaaldrich.com]

- 2. N,N'-Dimethylthiourea | C3H8N2S | CID 2723631 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. cdhfinechemical.com [cdhfinechemical.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Fundamental Chemical Properties of N,N'-Dimethylthiourea

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Molecule

N,N'-Dimethylthiourea (DMTU), a symmetrically substituted thiourea derivative, presents a fascinating case study in molecular versatility. While structurally simple, its unique electronic and steric properties have made it a molecule of significant interest across diverse scientific disciplines, including coordination chemistry, organic synthesis, and medicinal chemistry.[1][2] DMTU serves as a valuable building block, a highly effective ligand for transition metals, and a potent scavenger of reactive oxygen species (ROS).[2][3] This guide provides a comprehensive exploration of the core chemical properties of N,N'-Dimethylthiourea, offering field-proven insights and detailed methodologies to empower researchers in their scientific endeavors. We will delve into its structural characteristics, spectroscopic signature, synthesis, reactivity, and key applications, grounded in authoritative references.

Molecular Structure and Physicochemical Properties

N,N'-Dimethylthiourea is a crystalline solid at room temperature, appearing as colorless to white crystals.[4][5] Its fundamental properties are summarized in the table below.

| Property | Value | References |

| CAS Number | 534-13-4 | [6] |

| Molecular Formula | C₃H₈N₂S | [7][8] |

| Molecular Weight | 104.17 g/mol | [6][9] |

| Melting Point | 60-64 °C | [9] |

| Boiling Point | 155 °C at 1 hPa | [9] |

| Appearance | Colorless to white crystalline powder | [4][5] |

| Solubility | Soluble in water (1000 g/L) | [9] |

| log Pow | -0.2 | [7][8] |

Tautomerism: The Thione-Thioenol Equilibrium

A critical aspect of thiourea chemistry is the existence of tautomers. N,N'-Dimethylthiourea exists in a dynamic equilibrium between its dominant thione form and the less stable thioenol (or imino-thiol) form, which results from the migration of a proton.[1] The relative stability of these tautomers is crucial for understanding the molecule's reactivity and its behavior in different chemical environments, a key consideration in fields like drug design.[1] Computational studies, particularly using Density Functional Theory (DFT), are powerful tools for investigating this tautomeric landscape.[1]

Caption: General workflow for the synthesis of N,N'-Dimethylthiourea.

Core Reactivity

-

Coordination Chemistry: DMTU is a highly versatile ligand in coordination chemistry. It possesses both "hard" nitrogen and "soft" sulfur donor atoms, but it predominantly coordinates to transition metals through its sulfur atom, acting as a monodentate ligand. [2]This property allows it to form stable and structurally diverse complexes with metals such as palladium(II), nickel(II), and copper(I). [2]The geometry of the resulting metal complex is influenced by the coordination of DMTU; for example, [Pd(DMTU)₄]Cl₂ complexes typically exhibit a square-planar geometry. [2]* Reactive Oxygen Species (ROS) Scavenger: DMTU is well-documented as an effective scavenger of hydroxyl radicals (•OH). [3]This antioxidant activity is significant in biological and medicinal research, where it can be used to protect cells and tissues from oxidative stress. [3]Studies have shown that DMTU can protect against gastric mucosal lesions in rats by exerting this antioxidant and anti-inflammatory action. [3]

Applications in Research and Development

The unique chemical properties of N,N'-Dimethylthiourea have led to its application in several fields:

-

Catalysis and Materials Science: The stable complexes formed between DMTU and transition metals can serve as precursors for new materials or as catalysts in organic transformations. [2]* Biological and Medicinal Research: Its role as a potent ROS scavenger makes it a valuable tool in studies of oxidative stress and related pathologies. [3][8]It has been isolated from natural sources like Allium sativum (garlic). [3]* Organic Synthesis: DMTU serves as an intermediate in the preparation of other organic molecules, such as arginine derivatives and N-acyl-substituted ureas and thioureas. [4]* Agricultural Research: Research has explored the effect of DMTU on seed germination and plant growth under stress conditions, highlighting its potential utility in improving agricultural productivity.

Safety and Handling

As with any laboratory chemical, proper handling of N,N'-Dimethylthiourea is essential.

-

Hazards: It is classified as toxic or harmful if swallowed and may cause an allergic skin reaction. [7][8][10]* Handling Precautions: Use in a well-ventilated area or under a fume hood. [7]Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, to prevent skin and eye contact. [10]Wash hands thoroughly after handling. [11]* Storage: Store in a dry, cool, and well-ventilated place in a tightly closed container. [7][10]The compound is hygroscopic and should be protected from moisture. [7]* Incompatible Materials: Avoid strong oxidizing agents, strong acids, and strong bases. [7][10]

Conclusion

N,N'-Dimethylthiourea is a molecule whose simple structure belies its complex and valuable chemical properties. From its fundamental tautomeric equilibrium to its robust performance as a ligand and an antioxidant, DMTU offers a wide range of possibilities for researchers. Its predictable synthesis, well-characterized spectroscopic properties, and diverse reactivity make it an indispensable tool in the modern chemical and biological sciences. This guide serves as a foundational resource, empowering scientists to harness the full potential of this versatile compound with confidence and scientific rigor.

References

-

Merck. (n.d.). N,N'-二甲基硫脲. Retrieved from [Link]

-

DC Chemicals. (2025). N,N'-Dimethylthiourea MSDS. Retrieved from [Link]

-

PubChem. (n.d.). N,N'-Diethylthiourea. Retrieved from [Link]

-

PubChem. (n.d.). N,N'-Dimethylthiourea. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Methylthiourea. Retrieved from [Link]

- Google Patents. (n.d.). CN1962629A - N, N'-diisopropyl thiourea synthesis method.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. N,N'-DIMETHYLTHIOUREA | 534-13-4 [chemicalbook.com]

- 5. N,N'-Dimethylthiourea, 99%, Thermo Scientific Chemicals 100 g | Request for Quote [thermofisher.com]

- 6. N,N′-二甲基硫脲 99% | Sigma-Aldrich [sigmaaldrich.com]

- 7. fishersci.com [fishersci.com]

- 8. N,N'-Dimethylthiourea | C3H8N2S | CID 2723631 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. N,N -Dimethylthiourea for synthesis 534-13-4 [sigmaaldrich.com]

- 10. N,N'-Dimethylthiourea|534-13-4|MSDS [dcchemicals.com]

- 11. chemicalbook.com [chemicalbook.com]

An In-Depth Technical Guide to N,N'-Dimethylthiourea: Safety, Handling, and Storage for Research Professionals

This guide provides comprehensive health and safety information for the laboratory use of N,N'-Dimethylthiourea, tailored for researchers, scientists, and drug development professionals. It emphasizes a proactive approach to safety, integrating procedural discipline with a thorough understanding of the compound's potential hazards.

Compound Identification and Overview

N,N'-Dimethylthiourea is a chemical compound with the molecular formula C3H8N2S.[1] It is also known by its synonyms, including 1,3-Dimethyl-2-thiourea and Dimethylthiocarbamide.[2] This compound is typically used in laboratory settings for chemical synthesis.[2]

Table 1: Chemical and Physical Properties

| Property | Value |

|---|---|

| Molecular Formula | C3H8N2S |

| Molecular Weight | 104.18 g/mol [1] |

| Appearance | White powder or buff solid[3] |

| CAS Number | 534-13-4[4] |

Hazard Identification and Toxicological Profile

A thorough understanding of the hazards associated with N,N'-Dimethylthiourea is fundamental to its safe handling. The primary routes of exposure are ingestion, skin contact, and inhalation.

GHS Hazard Classification:

N,N'-Dimethylthiourea is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The key hazard statements are:

-

H301/H302: Toxic or harmful if swallowed .[1][2][5] Ingestion of even a small quantity can lead to serious health issues.[6]

-

H317: May cause an allergic skin reaction .[2][5][6] Repeated or prolonged skin contact may lead to sensitization.[3]

Table 2: GHS Hazard Summary

| Hazard Class | Category | Hazard Statement |

|---|---|---|

| Acute Toxicity, Oral | 3/4 | Toxic/Harmful if swallowed[1][2] |

| Skin Sensitization | 1 | May cause an allergic skin reaction[1][2] |

Toxicological Summary:

While specific toxicological data is not extensively detailed in the provided safety data sheets, the "toxic if swallowed" classification indicates a significant risk upon ingestion.[2] The potential for skin sensitization highlights the importance of preventing dermal exposure.[3] In case of a fire, hazardous decomposition products, including toxic fumes, nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and sulfur oxides, may be released.[2][7]

Risk Assessment and Exposure Scenarios

In a laboratory setting, the primary risks of exposure to N,N'-Dimethylthiourea arise during weighing, transferring, and in solution. The fine, dusty nature of the solid form can increase the risk of inhalation and surface contamination.

Potential Exposure Scenarios:

-

Inhalation: Inhaling dust particles during weighing or transfer.

-

Skin Contact: Direct contact with the solid or solutions containing the compound.

-

Eye Contact: Accidental splashing of solutions or contact with airborne particles.

-

Ingestion: Accidental transfer from contaminated hands to the mouth.

A formal risk assessment should be conducted before any new procedure involving N,N'-Dimethylthiourea is undertaken. This assessment should identify potential exposure routes and outline specific control measures.

Standard Operating Procedures for Safe Handling

Adherence to strict handling protocols is crucial for minimizing exposure risk.

Experimental Workflow for Safe Handling:

Caption: A standard workflow for the safe handling of N,N'-Dimethylthiourea.

Step-by-Step Handling Protocol:

-

Preparation:

-

Ensure a current Safety Data Sheet (SDS) is accessible.

-

Confirm that a functioning chemical fume hood is available.

-

Verify the location and accessibility of the nearest safety shower and eyewash station.[4]

-

Don the required Personal Protective Equipment (PPE) as outlined in Section 5.

-

-

Handling:

-

Conduct all manipulations of solid N,N'-Dimethylthiourea within a chemical fume hood to minimize inhalation risk.[2]

-

When weighing, use a spatula to carefully transfer the material. Avoid pouring, which can generate dust.

-

If working with solutions, handle them with care to prevent splashes.

-

-

Post-Handling:

-

Decontaminate all surfaces and equipment after use.[4]

-

Properly label and store any remaining N,N'-Dimethylthiourea according to the guidelines in Section 6.

-

Dispose of contaminated waste in a designated hazardous waste container.[2]

-

Carefully remove and dispose of gloves and any other contaminated disposable PPE.

-

Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[7]

-

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to protection, combining engineering controls and PPE, is essential.

Engineering Controls:

-

Ventilation: Always handle N,N'-Dimethylthiourea in a well-ventilated area.[7] A chemical fume hood is the preferred engineering control for handling the solid form.[2]

-

Safety Equipment: Ensure that safety showers and eyewash stations are readily available and in good working order.[4]

Personal Protective Equipment (PPE):

The selection of appropriate PPE is critical for preventing direct contact with N,N'-Dimethylthiourea.

Table 3: Recommended Personal Protective Equipment

| Protection Type | Specification | Rationale |

|---|---|---|

| Eye/Face Protection | Chemical safety goggles with side shields or a face shield.[4][8] | Protects against splashes and airborne particles. |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile) and a lab coat.[4][9] | Prevents skin contact and potential sensitization. |

| Respiratory Protection | A NIOSH/MSHA-approved respirator should be used if ventilation is inadequate or if dust is generated.[2][6] | Protects against inhalation of harmful dust. |

Glove Selection and Use:

-

Choose gloves that are resistant to the chemicals being handled.

-

Inspect gloves for any signs of damage before use.

-

Remove and replace gloves immediately if they become contaminated or damaged.

-

Wash hands thoroughly after removing gloves.[7]

Storage and Waste Disposal Protocols

Proper storage and disposal are vital for maintaining a safe laboratory environment.

Storage:

-

Store N,N'-Dimethylthiourea in a tightly closed container in a cool, dry, and well-ventilated area.[2][7]

-

Keep it away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[2]

-

The storage area should be clearly marked, and access should be restricted to authorized personnel.

Waste Disposal:

-

Dispose of N,N'-Dimethylthiourea and any contaminated materials as hazardous waste.[2][7]

-

Do not dispose of this chemical down the drain or in the regular trash.[4]

-

All waste must be collected in a properly labeled, sealed container and disposed of through an approved hazardous waste disposal service, in accordance with local, regional, and national regulations.[2][7]

Emergency Procedures

In the event of an accidental exposure or spill, a rapid and informed response is crucial.

Emergency Response Workflow:

Caption: A workflow for responding to spills and exposures involving N,N'-Dimethylthiourea.

First-Aid Measures:

-

In case of eye contact: Immediately flush the eyes with plenty of water for at least 15 minutes, also under the eyelids.[2] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention.[2]

-

In case of skin contact: Wash the affected area immediately with plenty of soap and water while removing all contaminated clothing and shoes.[2] If skin irritation or a rash occurs, get medical advice/attention.[6]

-

If inhaled: Remove the person to fresh air and keep them comfortable for breathing.[7] If not breathing, give artificial respiration.[2] Seek immediate medical attention.[2]

-

If swallowed: Immediately call a poison center or doctor.[2] Rinse the mouth with water.[4] Do NOT induce vomiting.[4]

Spill Management:

-

Evacuate: Evacuate unnecessary personnel from the spill area.[7]

-

Ventilate: Ensure the area is well-ventilated.[7]

-

Contain: For small spills, dampen the solid material with 60-70% ethanol and transfer it to a suitable container.[10] For larger spills, sweep or shovel the material into a suitable container for disposal.[2] Avoid generating dust.[6]

-

Absorb: Use an inert absorbent material like clay or diatomaceous earth for any remaining residue.[7]

-

Decontaminate: Clean the spill area thoroughly.[4]

-

Dispose: Dispose of all contaminated materials as hazardous waste.[2]

References

-

N,N'-DIMETHYL THIOUREA FOR SYNTHESIS - Loba Chemie. (n.d.). Retrieved from [Link]

-

N,N'-Dimethylthiourea|534-13-4|MSDS - DC Chemicals. (n.d.). Retrieved from [Link]

-

N,N'-Diethylthiourea | C5H12N2S | CID 2735009 - PubChem. (n.d.). Retrieved from [Link]

-

N,N'-Diethylthiourea - OEHHA. (2009, March 1). Retrieved from [Link]

-

N,N-DIMETHYL THIOUREA (FOR SYNTHESIS) - Suvchem Laboratory Chemicals. (n.d.). Retrieved from [Link]

-

N,N'-Dimethylthiourea | C3H8N2S | CID 2723631 - PubChem. (n.d.). Retrieved from [Link]

-

SAFETY DATA SHEET - Chem Service. (2016, June 9). Retrieved from [Link]

-

Guidance for Selection of Personal Protective Equipment for MDI Users - American Chemistry Council. (n.d.). Retrieved from [Link]

Sources

- 1. N,N'-Dimethylthiourea | C3H8N2S | CID 2723631 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fishersci.com [fishersci.com]

- 3. N,N'-Diethylthiourea | C5H12N2S | CID 2735009 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N,N'-Dimethylthiourea|534-13-4|MSDS [dcchemicals.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]

- 7. lobachemie.com [lobachemie.com]